4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
[4-(2-methylpropyl)phenyl]-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-12(2)11-13-3-5-14(6-4-13)16(18)15-7-9-17-10-8-15;/h3-6,12,15,17H,7-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJZGZRYVSYLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Protection
- The synthesis often begins with piperidine derivatives such as isonipecotic acid or 4-piperidinecarboxylic acid.
- Protection of the piperidine nitrogen is typically achieved by acetylation or benzoylation using acetic anhydride or benzoyl chloride in the presence of bases like pyridine or triethylamine, respectively, to prevent unwanted side reactions during subsequent steps.
Formation of Acyl Chloride Intermediate
- The carboxylic acid precursor is converted into the corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
- This step is performed in anhydrous solvents like dichloromethane or 1,2-dichloroethane at temperatures ranging from room temperature to 60 °C, with reaction times spanning several hours (e.g., 4 h).
Friedel-Crafts Acylation
- The acyl chloride intermediate undergoes Friedel-Crafts acylation with an aromatic substrate bearing the 2-methylpropyl substituent.
- Aluminum trichloride (AlCl3) is used as the Lewis acid catalyst.
- The reaction is carried out in anhydrous 1,2-dichloroethane or similar solvents at elevated temperatures (e.g., 90 °C) overnight or for several hours to ensure complete acylation.
Reduction and Final Conversion to Hydrochloride Salt
- Reduction steps may be involved for intermediates such as ketones or nitriles to achieve the desired piperidine structure.
- Common reducing agents include lithium aluminum hydride (LiAlH4), borane complexes (e.g., borane tetrahydrofuran), or sodium borohydride under controlled conditions.
- The reaction temperature is carefully controlled, often between 0 to 100 °C, preferably 30 to 80 °C, to optimize yield and minimize side-products.
- The final product is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in solvents such as ethyl acetate or methanol, followed by purification steps like recrystallization.
Representative Synthetic Route Example
Detailed Reaction Conditions and Yields
Research Findings and Industrial Considerations
- The preparation methods emphasize environmentally friendly and industrially scalable processes, including solvent choices and reaction conditions that minimize hazardous byproducts.
- The use of lithium aluminum hydride and borane complexes is carefully controlled to ensure safety and high yield.
- The protection and deprotection steps are optimized to reduce side reactions and improve the purity of intermediates.
- The Friedel-Crafts acylation step is critical for introducing the 2-methylpropyl-substituted benzoyl group, requiring strict moisture control and temperature regulation.
- Final purification by conversion to the hydrochloride salt enhances compound stability and facilitates handling.
Chemical Reactions Analysis
4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Overview
4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride is a chemical compound that has gained attention in various scientific fields, particularly in medicinal chemistry and biological studies. This compound is a derivative of piperidine, which is widely utilized as a building block in drug development due to its structural versatility and biological activity.
Medicinal Chemistry Applications
The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its applications in medicinal chemistry include:
- Anticancer Agents : Research indicates that compounds containing the benzoylpiperidine structure exhibit potential anticancer properties. The benzoylpiperidine fragment has been associated with numerous bioactive small molecules that target cancer pathways .
- Antiviral and Antimicrobial Agents : The compound is explored for its antiviral and antimicrobial activities, contributing to the development of new therapeutic agents.
- Neuropsychiatric Treatments : The benzoylpiperidine structure is prevalent in drugs targeting serotoninergic and dopaminergic receptors, which are critical for treating neuropsychiatric disorders such as depression and schizophrenia .
Biological Studies
This compound is utilized in biological research to understand its effects on cellular processes. Key applications include:
- Receptor Interaction Studies : The compound's ability to bind to specific receptors allows researchers to investigate its mechanism of action at the molecular level, providing insights into its therapeutic potential.
- Cellular Process Investigation : It is used in studies aimed at elucidating the compound's effects on cell signaling pathways, which can reveal new targets for drug development.
Industrial Applications
In addition to its medicinal uses, this compound has applications in industrial chemistry:
- Material Development : The compound can be employed in the synthesis of new materials, enhancing properties such as stability and reactivity.
- Chemical Processes : Its unique structure allows for modifications that can lead to novel chemical processes, making it valuable in various industrial applications.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound. Below are notable findings:
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
The following analysis compares the compound with structurally related piperidine hydrochlorides, emphasizing molecular features, regulatory data, and functional distinctions.
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl | Molecular Weight: 303.83 .
- Key Features: A diphenylmethoxy group replaces the benzoyl-isobutyl substituent. Regulatory data from SDS (MM0468.04) highlight compliance with Chinese standards (GB/T 16483-2008) but lack toxicity or environmental impact studies .
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine Hydrochloride
- Key Features: Incorporates a brominated phenoxyethyl chain, enhancing electrophilic reactivity compared to the benzoyl-isobutyl group.
Paroxetine Hydrochloride
- Molecular Formula: C₁₉H₂₀FNO₃·HCl | Molecular Weight: 365.83 .
- Key Features :
- A fluorophenyl and benzodioxol-substituted piperidine, clinically used as a selective serotonin reuptake inhibitor (SSRI).
- Demonstrates the significance of halogen and heterocyclic groups in CNS drug design, contrasting with the simpler isobutyl-benzoyl motif of the target compound.
4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride
- Molecular Formula: Not explicitly stated | Ref Code: 10-F097280 .
- The 2-methylpropyl group is attached to the oxadiazole, differing from the benzoyl linkage in the target compound.
Structural and Functional Analysis (Data Table)
Critical Research Findings and Gaps
- Structural Activity Relationships: Bulky substituents (e.g., diphenylmethoxy) may enhance receptor selectivity but reduce bioavailability compared to smaller groups like isobutyl .
- Regulatory and Safety Data: Limited toxicity profiles for most compounds, including the target molecule, highlight a need for comprehensive toxicological studies . Environmental impact assessments are absent for all analogs, posing challenges for industrial-scale applications .
Biological Activity
4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride, with the CAS number 1171984-73-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by recent research findings and data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzoyl group that contains a 2-methylpropyl substituent. This structural configuration is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various cellular processes. For instance, studies indicate that it can act as a reversible inhibitor of certain enzymes, showcasing competitive behavior in biochemical assays .
Anticancer Properties
Research has demonstrated that compounds similar to 4-[4-(2-Methylpropyl)benzoyl]piperidine exhibit notable antiproliferative effects against various cancer cell lines. For example, related benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells . These findings suggest that 4-[4-(2-Methylpropyl)benzoyl]piperidine may possess similar anticancer properties.
Antimicrobial Activity
The compound is also being investigated for its antimicrobial potential. Its structural characteristics allow it to interact with microbial enzymes or membranes, potentially leading to inhibitory effects on microbial growth. This aspect is particularly relevant in the context of rising antibiotic resistance.
Case Studies
- Antiproliferative Activity : A study focused on benzoylpiperidine derivatives reported significant antiproliferative activity against human breast cancer cell lines, with modifications leading to improved efficacy . This indicates a promising avenue for further development of 4-[4-(2-Methylpropyl)benzoyl]piperidine as an anticancer agent.
- Enzyme Inhibition : Another study highlighted the competitive inhibition of enzymes by benzoylpiperidine derivatives, suggesting that structural modifications can enhance binding affinity and specificity . This finding underscores the importance of structure-activity relationships in drug design.
Data Table: Biological Activity Overview
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | Breast Cancer (MDA-MB-231) | 19.9 - 75.3 | |
| Antiproliferative | Ovarian Cancer (COV318) | 19.9 - 75.3 | |
| Enzyme Inhibition | MAGL | 0.84 - 11.7 |
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound is being explored for various applications:
- Drug Development : It serves as a lead compound for synthesizing new pharmaceuticals targeting cancer and infectious diseases.
- Biological Research : The compound is utilized in studies investigating cellular mechanisms and interactions at the molecular level.
- Industrial Applications : Its unique properties may be harnessed in developing new materials and chemical processes.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a piperidine derivative (e.g., 4-hydroxypiperidine) with 4-(2-methylpropyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Post-reaction, the product is purified using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization may require controlled temperature (0–25°C) and inert atmospheres (argon/nitrogen) to prevent side reactions. Analytical validation via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) is critical to confirm structural integrity .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key characterization steps include:
- Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods (e.g., 222–224°C range observed for analogous piperidine derivatives) .
- Solubility : Test in polar (water, methanol) and nonpolar solvents (dichloromethane, ethyl acetate) under controlled pH .
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities .
- Structural Confirmation : ¹H NMR (δ 1.0–3.0 ppm for methylpropyl groups; aromatic protons at δ 7.2–7.8 ppm) and FT-IR (C=O stretch ~1650 cm⁻¹) .
Q. What safety protocols are essential for handling and storing this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at –20°C in airtight containers under argon to prevent hygroscopic degradation .
- Spill Management : Absorb with inert material (silica gel), dispose as hazardous waste per local regulations .
- Toxicity Mitigation : Acute toxicity data (LD50) for similar piperidine derivatives suggest avoiding skin contact; wash immediately with soap/water .
Advanced Research Questions
Q. How can computational modeling optimize reaction design for this compound?
- Methodological Answer : Quantum mechanical methods (e.g., Density Functional Theory, DFT) predict transition states and intermediates in benzoylation reactions. For example:
- Reaction Path Search : Identify energy barriers for nucleophilic attack of piperidine on benzoyl chloride using Gaussian or ORCA software .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., dichloromethane vs. THF) to stabilize intermediates .
- Machine Learning : Train models on reaction yield datasets (temperature, solvent, catalyst) to predict optimal conditions .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
- Methodological Answer :
- Cross-Validation : Compare DSC (melting point) and Karl Fischer titration (hygroscopicity) with literature .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolytic stability via HPLC .
- Data Reconciliation : Use multivariate analysis (PCA) to identify outliers in conflicting datasets (e.g., solvent polarity effects on solubility) .
Q. What advanced techniques elucidate the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to determine rate constants (k) and activation energy (Ea) .
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace mechanistic pathways (e.g., benzoyl group transfer) .
- X-ray Crystallography : Resolve crystal structures of intermediates to identify steric/electronic effects influencing reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
